What are the basic properties of DL-Threonine for researchers?
What are the basic properties of DL-Threonine for researchers?
An In-depth Technical Guide to the Core Properties of DL-Threonine for Researchers
Abstract
DL-Threonine is a racemic mixture of the essential amino acid L-Threonine and its enantiomer, D-Threonine. As a fundamental building block for protein synthesis and a precursor for other biomolecules, its properties are of significant interest to researchers in biochemistry, drug development, and biotechnology.[][2] This guide provides a comprehensive overview of the core physicochemical properties, biological roles, metabolic pathways, and key experimental protocols associated with DL-Threonine, tailored for a scientific audience.
Physicochemical Properties
DL-Threonine presents as a white, odorless crystalline powder with a slightly sweet taste.[3] It is readily soluble in water but insoluble in organic solvents like ethanol.[3] Its chemical structure contains two chiral centers, leading to four possible stereoisomers.[3]
Table 1: Physicochemical Properties of DL-Threonine
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline powder | |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| Melting Point | ~245 °C (with decomposition) | |
| Water Solubility | 20.1 g/100mL (at 25 °C) | |
| Density | 1.3 ± 0.1 g/cm³ | |
| pKa₁ (α-carboxyl) | ~2.09 | |
| pKa₂ (α-amino) | ~9.10 | |
| Isoelectric Point (pI) | ~5.6 | |
| LogP (Octanol/Water) | -1.23 to -3.04 |
| CAS Number | 80-68-2 | |
Stereochemistry
Threonine is one of two proteinogenic amino acids featuring two chiral centers, which results in four stereoisomers: (2S,3R)-Threonine (L-Threonine), (2R,3S)-Threonine (D-Threonine), (2S,3S)-Threonine (L-allo-Threonine), and (2R,3R)-Threonine (D-allo-Threonine). DL-Threonine is a 1:1 racemic mixture of L-Threonine and D-Threonine. L-Threonine is the biologically active form found in proteins.
Biological Significance and Roles
As an essential amino acid, L-Threonine cannot be synthesized by humans and must be obtained from the diet. It plays a pivotal role in numerous physiological processes.
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Protein Synthesis : It is a crucial component for the synthesis of proteins, including collagen, elastin, and tooth enamel.
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Metabolism : Threonine is vital for fat metabolism and helps prevent the accumulation of fat in the liver (lipotropic function). It serves as a precursor for the synthesis of other amino acids, notably glycine (B1666218) and serine.
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Immune Function : The immune system utilizes threonine for the production of T-cells, which are essential for fighting infections.
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Gut Health : Threonine is critical for the synthesis of mucin proteins, which form a protective mucus layer in the gastrointestinal tract, supporting gut barrier function and health.
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Stem Cell Proliferation : Research has shown that threonine is essential for the proliferation of both mouse and human embryonic stem cells.
Metabolic Pathways of L-Threonine
L-Threonine is metabolized through several key pathways. In most animals, it is converted to pyruvate (B1213749) via threonine dehydrogenase. In humans, however, the gene for this enzyme is an inactive pseudogene. Therefore, the primary catabolic pathway in humans involves its conversion to α-ketobutyrate by the enzyme serine/threonine dehydratase.
Applications in Research and Drug Development
DL-Threonine is utilized in various research and industrial applications.
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Cell Culture : It is a standard component of cell culture media, supporting the growth of mammalian and insect cells. The DL-racemic mixture can often be used in applications where the pure L-form is not strictly required.
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Biochemical Research : It serves as a substrate in metabolic studies and enzyme assays.
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Drug Development : The hydroxyl group in threonine provides a site for chemical modification, making it valuable in the development of biopolymers and drug delivery systems. Threonine residues are key sites for PEGylation in antibody-drug conjugates (ADCs) to enhance stability and solubility. Furthermore, the inclusion of D-amino acids like D-Threonine into peptide-based drugs can significantly increase their resistance to proteolytic degradation, thereby extending their in vivo half-life.
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Nutritional Science : As an essential amino acid, it is a common additive in animal feed to improve health and production.
Experimental Protocols
Quantification of Threonine by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of threonine in various matrices (e.g., feed, supplements, biological fluids) is Ion Exchange Chromatography (IEC) or Reverse-Phase HPLC (RP-HPLC) with pre- or post-column derivatization.
Objective : To determine the concentration of total threonine in a sample.
Methodology :
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Sample Preparation (Hydrolysis for Total Threonine) :
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Weigh a precise amount of the powdered sample (e.g., 0.055 g of a dietary supplement).
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For total amino acid analysis, perform acid hydrolysis by adding 6 M hydrochloric acid.
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Heat the sample at 110°C for 23-24 hours to break peptide bonds.
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After hydrolysis, neutralize the sample and dilute it with a suitable buffer (e.g., sodium citrate (B86180) buffer or phosphate (B84403) buffer pH 7.4).
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Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
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Chromatographic Separation :
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System : A standard HPLC system with a UV or fluorescence detector.
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Column : Ion Exchange Column (IEC) or a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
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Mobile Phase : A gradient elution is typically used. For example, starting with an aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.8-8.2) and increasing the concentration of an organic solvent mixture (e.g., Acetonitrile/Methanol/Water).
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Flow Rate : Typically 0.45 - 2.0 mL/min.
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Temperature : Maintain column at 40 °C.
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Derivatization and Detection :
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Post-Column Derivatization : After separation, the eluent is mixed with a derivatizing agent like ninhydrin. The resulting colored compound is detected by a UV-Vis detector at 570 nm.
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Pre-Column Derivatization : Alternatively, derivatize the sample before injection using agents like o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC), followed by fluorescence detection.
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Direct Detection : Some methods allow for direct UV detection of underivatized amino acids, though sensitivity may be lower.
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Quantification :
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Prepare a calibration curve using standard solutions of L-Threonine of known concentrations.
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Identify the threonine peak in the sample chromatogram by comparing its retention time with the standard.
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Calculate the concentration in the sample by integrating the peak area and comparing it against the calibration curve.
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Safety and Handling
DL-Threonine is generally considered non-hazardous. However, standard laboratory safety practices should always be followed.
Table 2: Safety and Handling of DL-Threonine
| Aspect | Recommendation | Reference |
|---|---|---|
| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. If dust is generated, use respiratory protection. | |
| Handling | Avoid generating dust. Use in a well-ventilated area. Keep away from strong oxidizing agents. | |
| Storage | Store in a cool, dry place (recommended 15–25 °C) in a tightly sealed container. | |
| First Aid | Ingestion: Rinse mouth, drink water. Inhalation: Move to fresh air. Skin/Eye Contact: Rinse with plenty of water. | |
| Toxicity | Not classified as acutely toxic. LD50 (rat, intraperitoneal) is 5.355 g/kg. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of DL-Threonine.
Table 3: Spectroscopic Data for Threonine
| Technique | Key Features / Data Points | Reference |
|---|---|---|
| ¹H NMR | Chemical shifts observed for protons on α-carbon, β-carbon, and methyl group. (e.g., in D₂O, signals around 1.3 ppm (CH₃), 3.6 ppm (α-H), 4.2 ppm (β-H)). | |
| ¹³C NMR | Chemical shifts observed for carboxyl, α-carbon, β-carbon, and methyl carbons. (e.g., in D₂O, signals around 22 ppm (CH₃), 63 ppm (α-C), 68 ppm (β-C), 175 ppm (C=O)). | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with molecular weight (119.12). Common fragment peak at m/z = 60. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, C=O (carboxyl), and C-H stretches. | |
Conclusion
DL-Threonine is a fundamentally important amino acid with well-characterized physicochemical properties and diverse biological roles. For researchers, it serves as an essential reagent in cell culture, a model compound for metabolic studies, and a versatile building block in the design of novel therapeutics and biomaterials. A thorough understanding of its properties, metabolic fate, and analytical methods is critical for its effective application in scientific research and development.
